molecular formula C6H8N2O B15095078 3a,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2h)-one CAS No. 74235-74-8

3a,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2h)-one

Cat. No.: B15095078
CAS No.: 74235-74-8
M. Wt: 124.14 g/mol
InChI Key: UTEFKCWEZRGVOK-UHFFFAOYSA-N
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Description

3a,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2h)-one is a heterocyclic compound with a unique structure that includes a pyrazole ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2h)-one typically involves the condensation of 2-acetylcyclopentanone with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting intermediate undergoes cyclization to form the desired pyrazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3a,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3a,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2h)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3a,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2h)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3a,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2h)-one is unique due to its specific ring structure and the presence of a ketone group, which imparts distinct chemical reactivity and potential bioactivity compared to its analogs.

Properties

CAS No.

74235-74-8

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

3a,4,5,6-tetrahydro-2H-cyclopenta[c]pyrazol-3-one

InChI

InChI=1S/C6H8N2O/c9-6-4-2-1-3-5(4)7-8-6/h4H,1-3H2,(H,8,9)

InChI Key

UTEFKCWEZRGVOK-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=NNC2=O)C1

Origin of Product

United States

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